molecular formula C15H12N2O3 B15210866 4-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one CAS No. 888954-40-3

4-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B15210866
CAS No.: 888954-40-3
M. Wt: 268.27 g/mol
InChI Key: WNICZIKEKVADHF-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core substituted with a hydroxy and methoxy group on the phenyl ring, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The phthalazinone core can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the phthalazinone core.

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one.

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one is unique due to the specific combination of hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

888954-40-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C15H12N2O3/c1-20-13-8-9(6-7-12(13)18)14-10-4-2-3-5-11(10)15(19)17-16-14/h2-8,18H,1H3,(H,17,19)

InChI Key

WNICZIKEKVADHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O

Origin of Product

United States

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